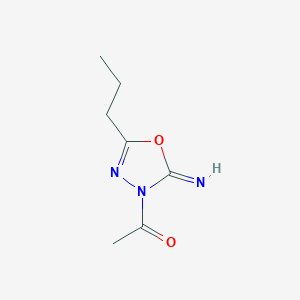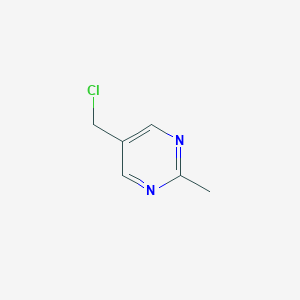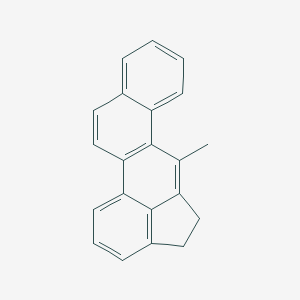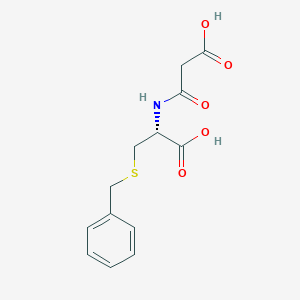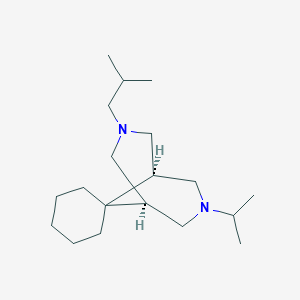
Bertosamil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bertosamil ist eine chemische Verbindung, die chemisch mit dem Antiarrhythmikum der Klasse III, Tedisamil, verwandt ist. Es wurde als Bradykardikum, Antiischämikum und Antiarrhythmikum entwickelt. Die antiarrhythmischen Eigenschaften von this compound werden seiner Fähigkeit zugeschrieben, spannungsabhängige Kaliumkanäle wie Kv1.2, Kv1.4 und Kv1.5 zu blockieren .
Vorbereitungsmethoden
Die Herstellung von Bertosamil beinhaltet die Synthese von N-Isobutyl-N'-Isopropyl-9,9-Pentamethylen-3,7-Diazabicyclo(3,3,1)nonan. Diese Verbindung kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die entsprechenden Ausgangsmaterialien und Reagenzien verwenden. Die spezifischen Synthesewege und Reaktionsbedingungen sind in verschiedenen Patenten und Forschungsartikeln beschrieben .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Produkte führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: this compound wird zur Untersuchung von spannungsabhängigen Kaliumkanälen und ihrer Rolle in der Herzfunktion verwendet.
Biologie: Die Verbindung wird verwendet, um die Auswirkungen von Kaliumkanalblockern auf zelluläre Prozesse zu untersuchen.
Medizin: this compound wird auf seine potenzielle Verwendung als Antiarrhythmikum zur Behandlung von Vorhof- und Kammerarrhythmien untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von spannungsabhängigen Kaliumkanälen, insbesondere Kv1.2, Kv1.4 und Kv1.5. Dieser Block ist zustandsabhängig, wobei this compound hauptsächlich offene und inaktivierte Kanäle beeinflusst. Die Verbindung hemmt den HERG-Kaliumkanal, was zu seinen antiarrhythmischen Wirkungen beiträgt. Die Blockiereigenschaften von this compound sind spannungsabhängig, aber nicht frequenzabhängig .
Analyse Chemischer Reaktionen
Bertosamil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bertosamil has several scientific research applications, including:
Chemistry: this compound is used in the study of voltage-dependent potassium channels and their role in cardiac function.
Biology: The compound is used to investigate the effects of potassium channel blockers on cellular processes.
Medicine: this compound is studied for its potential use as an anti-arrhythmic drug in the treatment of atrial and ventricular arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Bertosamil exerts its effects by blocking voltage-dependent potassium channels, specifically Kv1.2, Kv1.4, and Kv1.5. This block is state-dependent, with this compound primarily affecting open and inactivated channels. The compound inhibits the HERG potassium channel, which contributes to its anti-arrhythmic effects. The blocking properties of this compound are voltage-dependent but not frequency-dependent .
Vergleich Mit ähnlichen Verbindungen
Bertosamil ist chemisch mit dem Antiarrhythmikum der Klasse III, Tedisamil, verwandt. Beide Verbindungen teilen ähnliche Wirkmechanismen, einschließlich der Blockierung von spannungsabhängigen Kaliumkanälen. this compound hat einzigartige Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden. Zum Beispiel ist die Blockierung des HERG-Kaliumkanals durch this compound zustandsabhängig, was zu seinen spezifischen antiarrhythmischen Wirkungen beitragen kann .
Ähnliche Verbindungen umfassen:
Tedisamil: Ein weiteres Antiarrhythmikum der Klasse III mit ähnlichen Kaliumkanal-blockierenden Eigenschaften.
Amiodaron: Ein weit verbreitetes Antiarrhythmikum, das ebenfalls Kaliumkanäle blockiert, aber ein breiteres Wirkungsspektrum hat.
Dofetilid: Ein selektiver Kaliumkanalblocker, der zur Behandlung von Vorhofflimmern eingesetzt wird.
Eigenschaften
CAS-Nummer |
126825-36-3 |
|---|---|
Molekularformel |
C19H36N2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
(1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane] |
InChI |
InChI=1S/C19H36N2/c1-15(2)10-20-11-17-13-21(16(3)4)14-18(12-20)19(17)8-6-5-7-9-19/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
AOIVZQPSIHOHMP-ROUUACIJSA-N |
SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
Isomerische SMILES |
CC(C)CN1C[C@H]2CN(C[C@H](C1)C23CCCCC3)C(C)C |
Kanonische SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
Synonyme |
3-isobutyl-7-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3.3.1)nonane bertosamil bertosamil tartrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)-](/img/structure/B145251.png)

